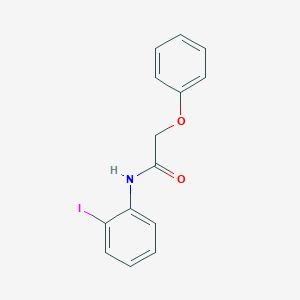

N-(2-iodophenyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(2-iodophenyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO2/c15-12-8-4-5-9-13(12)16-14(17)10-18-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBHVBVHSQRWMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(2-iodophenyl)-2-phenoxyacetamide: Chemical Profile & Synthetic Utility

This technical guide provides an in-depth analysis of N-(2-iodophenyl)-2-phenoxyacetamide , a specialized synthetic intermediate used primarily in the construction of fused heterocyclic scaffolds for medicinal chemistry.

Executive Summary

N-(2-iodophenyl)-2-phenoxyacetamide is a bifunctional building block characterized by an amide linker connecting a phenoxy moiety and an ortho-iodinated aniline ring. Its structural significance lies in the iodine handle at the ortho position, which serves as a "trigger" for palladium-catalyzed intramolecular cyclization (e.g., Heck, Suzuki, or Buchwald-Hartwig type reactions). This molecule is a critical precursor for synthesizing dibenzoxazepines and benzoxazines , scaffolds frequently observed in antipsychotics, antidepressants, and kinase inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Molecular Identifiers

The following strings provide the exact digital representation of the molecule.

| Identifier Type | String / Value |

| IUPAC Name | N-(2-iodophenyl)-2-phenoxyacetamide |

| Canonical SMILES | O=C(COc1ccccc1)Nc2ccccc2I |

| Isomeric SMILES | Ic1ccccc1NC(=O)COc2ccccc2 |

| Molecular Formula | C₁₄H₁₂INO₂ |

| InChI String | InChI=1S/C14H12INO2/c15-11-7-3-4-8-12(11)16-14(17)10-18-13-6-2-1-5-9-13/h1-9H,10H2,(H,16,17) |

Physicochemical Data (Computed)

Note: Values are derived from consensus chemoinformatic models.

| Property | Value | Description |

| Molecular Weight | 353.16 g/mol | Heavy atom count: 18 |

| LogP (Predicted) | ~3.4 - 3.8 | Lipophilic; likely requires DMSO/DCM for solubilization. |

| H-Bond Donors | 1 | Amide NH |

| H-Bond Acceptors | 2 | Amide Carbonyl (C=O), Ether Oxygen (O) |

| Rotatable Bonds | 4 | High flexibility prior to cyclization. |

| Topological PSA | ~38.3 Ų | Good membrane permeability potential. |

Synthetic Protocol: The "Schotten-Baumann" Approach[2]

The most robust synthesis of this compound involves the acylation of 2-iodoaniline with phenoxyacetyl chloride . This method is preferred over coupling reagents (EDC/HATU) due to the lower nucleophilicity of the sterically hindered ortho-iodoaniline.

Reaction Workflow Diagram

The following diagram illustrates the acylation pathway and the subsequent potential for cyclization.

Caption: Synthesis of N-(2-iodophenyl)-2-phenoxyacetamide via acyl chloride coupling, highlighting the downstream cyclization potential.

Detailed Experimental Procedure

Safety Note: Aryl iodides are light-sensitive. Perform reactions in low light or wrap flasks in aluminum foil.

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodoaniline (10.0 mmol, 1.0 equiv) in anhydrous Dichloromethane (DCM) (50 mL).

-

Base Addition: Add Triethylamine (Et₃N) (12.0 mmol, 1.2 equiv) to the solution. Cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise, add a solution of Phenoxyacetyl chloride (10.5 mmol, 1.05 equiv) in DCM (10 mL) over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product usually appears as a less polar spot compared to the aniline.

-

Workup: Quench with saturated NaHCO₃ (30 mL). Extract the organic layer, wash with 1N HCl (to remove unreacted amine), followed by brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield white/off-white needles.

Strategic Application: Intramolecular Cyclization[7]

The primary value of N-(2-iodophenyl)-2-phenoxyacetamide in drug discovery is its role as a "pre-cyclized" scaffold. The iodine atom is perfectly positioned for Palladium-catalyzed C-H arylation .

Mechanism of Action (Scaffold Morphing)

By subjecting this molecule to Pd(OAc)₂/Ligand conditions, the aryl iodide can undergo oxidative addition, followed by intramolecular attack on the phenoxy ring (or the active methylene). This generates tricyclic systems such as dibenz[b,f][1,4]oxazepines .

-

Why it matters: This specific tricyclic core is the pharmacophore for drugs like Loxapine (antipsychotic) and Amoxapine (antidepressant).

Cyclization Pathway Diagram

Caption: The "Scaffold Morphing" pathway transforming the linear amide into a fused tricyclic pharmacophore via Pd-catalysis.

Analytical Validation

To ensure the integrity of the synthesized compound before proceeding to cyclization, verify against these spectral expectations:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.0 ppm (s, 1H): Amide N-H (deshielded).

-

δ 7.9 ppm (d, 1H): Proton ortho to the Iodine (most deshielded aromatic).

-

δ 4.7 ppm (s, 2H): Methylene protons (-O-CH₂-CO-).

-

δ 6.9–7.4 ppm (m, 8H): Remaining aromatic protons.

-

-

Mass Spectrometry (ESI+):

-

Look for [M+H]⁺ = 354.1 .

-

Note the distinctive Iodine isotope pattern (Iodine is monoisotopic, but the mass defect is significant).

-

References

-

PubChem Compound Summary. N-(4-iodophenyl)-2-phenoxyacetamide (Isomer Analog). National Center for Biotechnology Information. Accessed Oct 2023.[1][2] Link

-

Ma, H., et al. (2025). Iodine-Promoted Intermolecular Cyclization for the Synthesis of 2-Phenylquinazolines.[1] Chinese Journal of Organic Chemistry.[1] Link

-

Nagalingam, V., et al. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides.[3] Journal of Chemical Sciences, Indian Academy of Sciences. Link

-

Sigma-Aldrich. N-(2-IODO-PHENYL)-2-PHENYL-ACETAMIDE (Structural Analog). Catalog Data.[1] Link

Sources

A Technical Guide to the Biological Activity of N-(2-Iodophenyl)-2-Phenoxyacetamide Analogs: Synthesis, Bioactivity, and Mechanistic Insights

Abstract

The N-phenyl-2-phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds with a diverse array of biological activities. This technical guide provides an in-depth analysis of this scaffold, with a specific focus on analogs featuring an N-(2-iodophenyl) substitution. While direct and extensive research on this specific substitution pattern is emerging, this document synthesizes data from closely related phenoxyacetamide and halogenated phenylacetamide derivatives to build a comprehensive understanding of their therapeutic potential. We will explore common synthetic strategies, delve into the spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, and analyze the critical structure-activity relationships (SAR) that govern their efficacy. Furthermore, this guide elucidates key mechanisms of action and provides detailed, field-proven experimental protocols for their evaluation, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction: The Versatility of the Phenoxyacetamide Scaffold

Phenylacetamide and its derivatives represent a versatile class of organic compounds that serve as a valuable scaffold for medicinal chemists.[1] Modifications to this core structure have led to the development of compounds with a wide range of potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1] The inclusion of a phenoxy group at the 2-position of the acetamide moiety creates the 2-phenoxyacetamide core, a structure that has been extensively investigated for its broad pharmacological potential.

Analogs of this scaffold have demonstrated significant bioactivity, ranging from enzyme inhibition to the induction of apoptosis in cancer cells.[2][3] A key strategy in optimizing the potency and selectivity of these compounds involves the substitution of the N-phenyl ring. Halogenation, in particular, is a well-established method for modulating a molecule's lipophilicity, electronic properties, and metabolic stability.[4] The introduction of an iodine atom at the ortho-position of the N-phenyl ring is of particular interest due to its unique steric and electronic properties, which can profoundly influence ligand-receptor interactions and overall biological activity.

This guide aims to consolidate the current knowledge on the biological activities of N-(2-iodophenyl)-2-phenoxyacetamide analogs by examining published data on their synthesis, structure-activity relationships, and mechanisms of action. By providing both high-level insights and detailed experimental workflows, we intend to equip researchers with the foundational knowledge required to accelerate the discovery and development of novel therapeutics based on this promising chemical scaffold.

General Synthetic Strategies

The synthesis of N-(2-iodophenyl)-2-phenoxyacetamide analogs is typically accomplished through a reliable and straightforward multi-step process. The general approach involves the formation of a phenoxyacetic acid intermediate followed by an amide coupling reaction with the desired aniline.

Synthetic Workflow Overview

The most common pathway begins with a Williamson ether synthesis reaction between a substituted phenol and an α-haloacetate, such as ethyl bromoacetate, to form the corresponding ethyl phenoxyacetate. This ester is then hydrolyzed to the carboxylic acid, which is subsequently activated and coupled with 2-iodoaniline to yield the final N-(2-iodophenyl)-2-phenoxyacetamide product.

Detailed Experimental Protocol: General Synthesis

The following protocol is a representative procedure adapted from methodologies reported for similar phenoxyacetamide derivatives.[5][6]

-

Step 1: Synthesis of Ethyl 2-Phenoxyacetate.

-

To a solution of a selected substituted phenol (1.0 eq.) in acetone, add potassium carbonate (1.3 eq.) and a catalytic amount of sodium iodide.

-

Add ethyl bromoacetate (1.2 eq.) to the mixture.

-

Reflux the suspension for 3-5 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude ester via column chromatography or recrystallization.

-

-

Step 2: Synthesis of 2-Phenoxyacetic Acid.

-

Dissolve the ethyl 2-phenoxyacetate intermediate (1.0 eq.) in a mixture of ethanol and water.

-

Add sodium hydroxide (1.5 eq.) and stir the mixture at room temperature overnight.

-

Acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield the pure 2-phenoxyacetic acid derivative.

-

-

Step 3: Synthesis of N-(2-iodophenyl)-2-phenoxyacetamide.

-

In a round-bottom flask, dissolve the 2-phenoxyacetic acid derivative (1.0 eq.), 2-iodoaniline (1.0 eq.), and a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.1 eq.) in an anhydrous solvent like N,N-Dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq.), to the mixture.

-

Stir the reaction at 40°C for 12-24 hours until completion as monitored by TLC.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final compound by column chromatography on silica gel to obtain the target N-(2-iodophenyl)-2-phenoxyacetamide analog.

-

Spectrum of Biological Activities

Analogs of the 2-phenoxyacetamide scaffold have been reported to exhibit a wide range of biological activities. The specific substitution patterns on both the phenoxy and N-phenyl rings are crucial in determining the primary pharmacological effect.

Anticancer and Cytotoxic Activity

Phenoxyacetamide derivatives have shown significant promise as anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines.[7] Studies have revealed activity against breast cancer (MCF-7), neuroblastoma (SK-N-SH), liver cancer (HepG2), and prostate cancer (PC3) cell lines.[3][8][9]

The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[3][9] For instance, certain derivatives have been shown to arrest the cell cycle at the G1/S or G2/M phase and significantly increase the population of cells undergoing both early and late apoptosis.[9] Some analogs act on specific molecular targets; for example, a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were identified as novel inhibitors of the BCR-ABL1 kinase, a critical driver in chronic myeloid leukemia (CML).[5] Another study found that novel 4-phenyl-2-phenoxyacetamide thiazole analogues modulate the tumor microenvironment by downregulating Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key protein in tumor survival and angiogenesis.[10]

Table 1: Selected In Vitro Cytotoxic Activities of Phenoxyacetamide Analogs

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide | HepG2 (Liver) | 1.43 | [9] |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast) | Not specified, but active | [8][11] |

| 2-(2,4-difluorophenoxy)-N-(4-(p-tolyl)thiazol-2-yl)acetamide | MCF-7, A549, EAC, DLA | ~13 (average) | [10] |

| N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivative (10m) | K562 (CML) | 0.98 | [5] |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate) | 52 |[3] |

Antimicrobial Activity

The phenoxyacetamide scaffold has also been explored for its antimicrobial properties. Various derivatives have been synthesized and tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[12] In one study, N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides exhibited significant antibacterial activity, particularly against Pseudomonas aeruginosa.[12] Another series of N-phenylacetamide derivatives containing 4-arylthiazole moieties showed promising in vitro activity against plant-pathogenic bacteria such as Xanthomonas oryzae.[13]

Table 2: Antimicrobial Activity of a Representative Phenoxyacetamide Analog

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(2-hydroxyl-5-chlorophenyl)-2-phenoxyacetamide (5e) | Staphylococcus aureus | 25 | [12] |

| N-(2-hydroxyl-5-chlorophenyl)-2-phenoxyacetamide (5e) | Bacillus subtilis | 25 | [12] |

| N-(2-hydroxyl-5-chlorophenyl)-2-phenoxyacetamide (5e) | Klebsiella pneumoniae | 25 |[12] |

Enzyme Inhibition

A significant area of investigation for phenoxyacetamide analogs is their activity as enzyme inhibitors. A series of these compounds were synthesized and evaluated as potent and selective inhibitors of monoamine oxidases (MAO), which are important targets for antidepressant drugs.[2][14] Both MAO-A and MAO-B isoforms were targeted, with some analogs showing high specificity for MAO-A.[14]

Table 3: MAO Inhibitory Activity of 2-Phenoxyacetamide Analogs

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(4-Methoxyphenoxy)acetamide (Compound 12) | MAO-A | 0.11 | [14] |

| 2-(4-Methoxyphenoxy)acetamide (Compound 12) | MAO-B | 27 | [14] |

| 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (Compound 21) | MAO-A | 0.018 | [14] |

| 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (Compound 21) | MAO-B | 0.07 |[14] |

Anti-inflammatory and Analgesic Activities

The structural similarity of phenoxyacetic acids to nonsteroidal anti-inflammatory drugs (NSAIDs) has prompted the evaluation of phenoxyacetamide derivatives for anti-inflammatory and analgesic activities.[8][15] These compounds are believed to exert their effects, at least in part, by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.[15][16] In vivo studies using models like carrageenan-induced paw edema in rats have confirmed the anti-inflammatory potential of certain 2-(substituted phenoxy) acetamide derivatives.[8][11]

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-(2-iodophenyl)-2-phenoxyacetamide analogs is governed by the interplay of substituents on both aromatic rings and the nature of the acetamide linker.

-

Substitutions on the Phenoxy Ring: The electronic nature of substituents on the phenoxy ring plays a critical role. Studies have shown that the presence of halogens (e.g., fluorine, chlorine) or electron-withdrawing groups (e.g., nitro) on this ring often enhances anticancer and anti-inflammatory activities.[8][11] For MAO inhibition, a methoxy group at the para-position of the phenoxy ring led to a highly selective MAO-A inhibitor.[14]

-

Substitutions on the N-Phenyl Ring: This is the most critical region for the topic of this guide. The presence of a halogen on the N-phenyl ring is a key determinant of activity.

-

Position: The ortho-position, as in the N-(2-iodophenyl) core, introduces specific steric constraints that can enforce a particular conformation of the molecule, potentially leading to higher affinity or selectivity for a target protein.

-

Halogen Identity: The nature of the halogen is crucial. Iodine, being the largest and most polarizable of the common halogens, can participate in halogen bonding and increases lipophilicity, which can enhance membrane permeability and target engagement.[4] While direct comparative data for a full series is limited, studies on related phenylacetamides show that varying the halogen from fluorine to chlorine to iodine can significantly impact cytotoxic potency.[3][4]

-

Overall Effect: Investigations into 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that compounds with halogens on the aromatic ring favor anticancer and anti-inflammatory activity.[8][11]

-

Mechanistic Insights: How These Analogs Work

Understanding the mechanism of action is paramount for rational drug design. For phenoxyacetamide analogs, several key mechanisms have been elucidated, primarily in the context of anticancer activity.

Induction of Apoptosis

A primary mechanism by which many phenoxyacetamide analogs exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[9][17] This process is tightly regulated and is a desirable outcome for cancer therapeutics as it avoids the inflammatory response associated with necrosis.

Treatment with these compounds can lead to a halt in cell proliferation by causing cell cycle arrest.[9] Subsequently, they can trigger the intrinsic apoptotic pathway, characterized by mitochondrial stress and the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), ultimately leading to cell death.[9][18]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. The following are detailed workflows for key assays used to evaluate the biological activity of these compounds.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[1][9]

-

Cell Seeding: Plate human cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Antibacterial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][19]

-

Prepare Inoculum: Grow a bacterial culture to a specific concentration (e.g., 0.5 McFarland standard) and then dilute it in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.

-

Inoculation: Add a standardized volume of the diluted bacterial suspension to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Perspectives

The N-aryl-2-phenoxyacetamide scaffold is a remarkably fertile ground for the discovery of new therapeutic agents. The available data strongly suggest that these compounds possess a broad spectrum of biological activities, with significant potential in oncology, infectious diseases, and inflammatory disorders.

The structure-activity relationship analyses indicate that substitutions on both the phenoxy and N-phenyl rings are critical for modulating potency and selectivity. Specifically, the introduction of an iodine atom at the ortho-position of the N-phenyl ring is a promising strategy for enhancing biological activity, likely through a combination of steric, electronic, and lipophilic effects.

Future research in this area should focus on:

-

Systematic Synthesis: The rational design and synthesis of a focused library of N-(2-iodophenyl)-2-phenoxyacetamide analogs with diverse substitutions on the phenoxy ring to build a more detailed and quantitative SAR.

-

In-depth Mechanistic Studies: For the most potent compounds, further investigation into their molecular targets and effects on cellular signaling pathways is crucial.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

In Vivo Efficacy: Testing the most promising analogs in relevant animal models of cancer, infection, or inflammation to validate their therapeutic potential.

By leveraging the insights presented in this guide, the scientific community can continue to unlock the full potential of this versatile chemical class, paving the way for the development of next-generation therapeutics.

References

-

Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica, 2014, 386473. [Link]

-

Al-Warhi, T., Sabt, A., Rizvi, S. U. M. D., Azam, F., & Isab, A. A. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(8), 2499. [Link]

-

Zhu, Q., Jia, Z., Lu, Y., & Li, Y. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 19(11), 18620-18631. [Link]

-

Zhu, Q., Jia, Z., Lu, Y., & Li, Y. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules, 19(11), 18620-18631. [Link]

-

Gökçe, M., Utku, S., & Küpeli, E. (2005). Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. Il Farmaco, 60(5), 397-403. [Link]

-

Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed research international, 2014, 386473. [Link]

-

TÜBİTAK Academic Journals. (2025). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitro-phenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. TÜBİTAK Academic Journals. [Link]

-

Weaver, C. D., et al. (2014). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & medicinal chemistry letters, 24(21), 4957–4961. [Link]

-

Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]

-

Wang, Y., et al. (2025). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Molecules, 30(5), 1065. [Link]

-

Al-Ghorbani, M., et al. (2018). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. European journal of medicinal chemistry, 143, 1826-1839. [Link]

-

Al-Ghorbani, M., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. [Link]

-

ResearchGate. (2025). Synthesis, anti-tumor evaluation, and mechanistic investigation of 3-indolylpyrazole phenoxyacetamide derivatives against chronic myeloid leukemia cells. ResearchGate. [Link]

-

Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research, 12(3), 267–272. [Link]

-

Kumar, S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug design, development and therapy, 10, 3489–3503. [Link]

-

Zhang, Z., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(18), 3322. [Link]

- Google Patents. (2009). Synthesis of phenoxyacetic acid derivatives.

-

Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

-

ResearchGate. (2012). Synthesis, antibacterial and anti-inflammatory activities of some 2-phenylglyoxylic acid derivatives. ResearchGate. [Link]

-

ResearchGate. (2025). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2022). Characterization of Analgesics: A Preliminary Review. Journal of Pharmaceutical Research International, 34(32A), 1-13. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]

- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. dovepress.com [dovepress.com]

- 16. karyailham.com.my [karyailham.com.my]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. researchgate.net [researchgate.net]

- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Chemical Properties and Medicinal Utility of N-Aryl-2-Phenoxyacetamide Scaffolds

Executive Summary: The "Privileged" Connector

In the landscape of medicinal chemistry, the N-aryl-2-phenoxyacetamide scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. From tubulin polymerization inhibitors to COX-2 antagonists and antimicrobial agents, this scaffold’s utility lies in its unique ability to bridge two hydrophobic domains (the aryl and phenoxy rings) via a flexible yet chemically distinct linker (the oxyacetamide bridge).

This guide dissects the chemical properties, synthetic methodology, and structure-activity relationships (SAR) of this scaffold, providing researchers with a roadmap to utilize it effectively in drug discovery campaigns.

Synthetic Architecture: A Modular Approach

For a medicinal chemist, the value of a scaffold is defined by its synthetic accessibility. The N-aryl-2-phenoxyacetamide core allows for convergent synthesis , enabling the independent optimization of the "Left-Hand Side" (Phenoxy) and "Right-Hand Side" (N-Aryl) domains before final assembly.

2.1 Strategic Routes

While direct coupling of phenoxyacetic acid with anilines (using EDC/HOBt) is possible, the Nucleophilic Substitution Strategy (Route B below) is superior for library generation. It avoids the pre-synthesis of diverse phenoxyacetic acids, instead using commercially available phenols and chloroacetyl chloride.

Figure 1: Modular Synthesis Workflow

Caption: A convergent two-step protocol allowing independent variation of aryl and phenoxy moieties.

2.2 Validated Experimental Protocol

Rationale: This protocol uses Potassium Iodide (KI) as a catalyst (Finkelstein reaction in situ) to accelerate the substitution of the chloride by the phenoxide, a critical optimization often overlooked in standard texts.

Step 1: Synthesis of 2-Chloro-N-phenylacetamide (The Electrophile)

-

Dissolution: Dissolve aniline (10 mmol) in anhydrous DCM (20 mL) containing Triethylamine (12 mmol).

-

Acylation: Cool to 0°C. Add chloroacetyl chloride (11 mmol) dropwise. The exotherm drives the reaction; cooling prevents bis-acylation.

-

Workup: Stir at RT for 2 hours. Wash with 1N HCl (to remove unreacted amine) and Brine. Dry over Na2SO4 and concentrate.

-

Checkpoint: Product should appear as a white/off-white solid. Purity >95% by TLC (Hexane:EtOAc 7:3).

-

Step 2: Scaffold Assembly (The SN2 Displacement)

-

Activation: In a round-bottom flask, suspend substituted phenol (1.0 equiv) and anhydrous K2CO3 (2.0 equiv) in DMF (5 mL/mmol). Stir for 15 min to generate the phenoxide anion.

-

Coupling: Add the 2-Chloro-N-phenylacetamide intermediate (1.0 equiv) and a catalytic amount of KI (0.1 equiv).

-

Reaction: Heat to 80°C for 4-6 hours.

-

Isolation: Pour into ice water. The hydrophobic product will precipitate. Filter, wash with water, and recrystallize from Ethanol.

Physicochemical Profiling & Stability

Understanding the physical behavior of this scaffold is crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.

3.1 Conformational Locking

The oxyacetamide linker (-O-CH2-CO-NH-) is not a passive chain. X-ray crystallography and NMR studies suggest a preference for a planar or semi-planar conformation due to an intramolecular hydrogen bond between the amide -NH and the ether oxygen (-O-).

-

Effect: This "pseudo-ring" formation increases lipophilicity (by hiding polar groups) and improves membrane permeability.

-

Design Tip: Substituents at the ortho position of the phenoxy ring can disrupt this H-bond via steric clash, altering the global shape of the molecule.

3.2 Quantitative Properties (Representative Data)

The following table illustrates how simple substitutions shift the physicochemical profile, affecting drug-likeness.

| Compound ID | R1 (Phenoxy) | R2 (N-Aryl) | LogP (Calc) | TPSA (Ų) | Solubility (aq) | Predicted Activity Trend* |

| NP-01 | H | H | 2.1 | 38.3 | Moderate | Baseline |

| NP-02 | 4-Cl | H | 2.7 | 38.3 | Low | Increased Potency (Lipophilic) |

| NP-03 | 4-Cl | 4-NO2 | 2.8 | 84.1 | Very Low | High Antimicrobial Potential |

| NP-04 | 2,4-Di-Cl | 3-F | 3.4 | 38.3 | Poor | Metabolic Stability Enhanced |

| NP-05 | 4-OMe | 4-COOH | 1.8 | 75.6 | High | Improved Solubility/Clearance |

Note: Activity trends are generalized based on antimicrobial/cytotoxic literature precedents.

3.3 Metabolic Stability

-

Hydrolysis: The amide bond is susceptible to amidases, particularly in the liver. However, the adjacent ether oxygen provides some steric and electronic shielding compared to simple acetamides.

-

Oxidation: The methylene (-CH2-) bridge is a "soft spot" for CYP450 oxidation.

-

Mitigation: Introducing steric bulk (e.g., a methyl group on the methylene, converting it to a chiral center) significantly slows metabolic degradation.

-

Structure-Activity Relationship (SAR) Dynamics

To optimize this scaffold, one must treat the two aromatic rings as distinct domains interacting with different pockets of the target protein.

Figure 2: SAR Decision Logic

Caption: Strategic optimization map. Ring A controls fit; Ring B controls electronic reactivity and potency.

4.1 Ring A (Phenoxy): The Anchor

This ring typically sits in a hydrophobic pocket.

-

Halogenation (Cl, Br): At the para or meta positions, halogens increase lipophilicity (LogP) and metabolic resistance. 2,4-Dichlorophenoxy derivatives often show superior cytotoxicity (e.g., against HepG2 cells).[4]

-

Steric Bulk: Large groups at the ortho position can twist the ether bond, potentially locking the conformation but also risking steric clash with the receptor.

4.2 Ring B (N-Aryl): The Electronic Tuner

This ring modulates the acidity of the amide NH and interacts with polar residues.

-

Electron Withdrawing Groups (EWG): Substituents like -NO2, -CF3, or -Cl on this ring generally increase biological activity (especially antimicrobial). They pull electron density from the amide nitrogen, making the NH a better Hydrogen Bond Donor (HBD).

-

Fluorine Scan: Introducing Fluorine (F) often improves metabolic stability (blocking oxidation sites) without drastically changing steric volume.

References

-

BenchChem. A Comparative Guide to the Synthesis of N-Aryl-2-phenylacetamides. Retrieved from

-

ResearchGate. Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents. (2021).[5][6][7] Retrieved from

-

MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer. (2023).[4][8][9] Retrieved from

-

PubMed. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines. Retrieved from

-

Rasayan J. Chem. Synthesis of Acetamide Derivatives and Antibacterial Activity. (2019).[8][10][11] Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Molecular Docking and Biological Evaluation of 2-Aryloxy-N-Phenylacetamide and N'-(2-Aryloxyoxyacetyl) Benzohydrazide Derivatives as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. galaxypub.co [galaxypub.co]

- 10. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Optimized Synthesis of N-(2-iodophenyl)-2-phenoxyacetamide

Abstract & Scope

This technical guide details the protocol for the chemoselective acylation of 2-iodoaniline with phenoxyacetyl chloride to yield

The guide prioritizes the anhydrous dichloromethane (DCM) method using pyridine as a base/catalyst, offering the highest reliability for research-scale synthesis (100 mg to 10 g). A secondary biphasic Schotten-Baumann protocol is provided for scale-up scenarios where moisture tolerance is required.

Scientific Background & Mechanism[1][2]

Reaction Mechanism

The transformation proceeds via a Nucleophilic Acyl Substitution mechanism.

-

Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (

) as a leaving group. -

Deprotonation: The base (Pyridine or

) deprotonates the resulting ammonium species to generate the neutral amide and the hydrochloride salt of the base.

Critical Consideration: 2-iodoaniline is a weak nucleophile compared to standard anilines. The ortho-iodine atom exerts both a steric hindrance and an inductive electron-withdrawing effect, reducing the nucleophilicity of the amine. Consequently, the use of a highly reactive acid chloride (phenoxyacetyl chloride) is preferred over direct coupling with carboxylic acids (which would require harsh peptide coupling reagents like HATU/EDC).

Mechanistic Visualization

Figure 1: Step-wise mechanism of the acylation reaction.

Method A: Anhydrous Acylation (Gold Standard)

Recommended for: High purity requirements, research scale (100 mg - 10 g), and substrates sensitive to hydrolysis.

Reagent Stoichiometry

| Component | Role | Equiv.[1][2] | MW ( g/mol ) | Density (g/mL) |

| 2-Iodoaniline | Limiting Reagent | 1.0 | 219.02 | Solid |

| Phenoxyacetyl Chloride | Electrophile | 1.1 - 1.2 | 170.59 | 1.235 |

| Pyridine | Base/Catalyst | 1.5 - 2.0 | 79.10 | 0.978 |

| Dichloromethane (DCM) | Solvent | 0.1 - 0.2 M | - | - |

Detailed Protocol

Step 1: Preparation

-

Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge the flask with Nitrogen (

) or Argon. -

Dissolve 2-iodoaniline (1.0 eq) in anhydrous DCM (concentration ~0.15 M).

-

Add Pyridine (1.5 eq) . The solution should remain clear or turn slightly yellow.

-

Cool the mixture to

using an ice-water bath.

Step 2: Addition

-

Dilute phenoxyacetyl chloride (1.1 eq) in a small volume of DCM (e.g., 1/5th of total solvent volume).

-

Add the acid chloride solution dropwise over 15–20 minutes.

-

Why? Controlling the addition rate prevents a localized exotherm which can lead to bis-acylation or decomposition of the acid chloride.

-

-

A white precipitate (Pyridine

HCl) may form immediately.

Step 3: Reaction

-

Remove the ice bath after addition is complete.

-

Allow the reaction to warm to Room Temperature (RT) .

-

Stir for 2–4 hours .

-

Validation: Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The 2-iodoaniline spot (lower

, fluorescent) should disappear.

Step 4: Workup

-

Quench: Add saturated

solution (equal volume to organic layer). Stir vigorously for 10 mins to hydrolyze unreacted acid chloride. -

Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.[3]

-

Acid Wash: Wash the organic layer with 1M HCl (

).-

Crucial Step: This removes the excess pyridine and any unreacted aniline.

-

-

Neutralization: Wash with saturated

( -

Drying: Dry over anhydrous

or

Step 5: Purification

-

The crude product is often pure enough for use.

-

If necessary, recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture.

-

Alternatively, purify via flash column chromatography (Gradient: 0%

20% EtOAc in Hexanes).

Method B: Schotten-Baumann (Biphasic)

Recommended for: Large scale (>10 g), or when anhydrous solvents are unavailable.

-

Dissolve 2-iodoaniline in DCM or Ethyl Acetate .

-

Add an equal volume of 10%

or -

Add phenoxyacetyl chloride dropwise to the vigorously stirring biphasic mixture at RT.

-

Stir for 4–6 hours.

-

Separate layers; wash organic layer with water and brine. Dry and concentrate.

Experimental Workflow Visualization

Figure 2: Operational workflow for the anhydrous synthesis protocol.

Expected Analytical Data

Upon isolation, the product should be verified using NMR spectroscopy.

| Technique | Expected Signal Characteristics | Structural Assignment |

| 1H NMR | Amide N-H | |

| Ar-H (ortho to Iodine) | ||

| Remaining Ar-H (Phenoxy + Aniline) | ||

| Phenoxy CH₂ | ||

| 13C NMR | C=O (Amide) | |

| CH₂ -O | ||

| C-I (Ipsocarbon attached to Iodine) |

Note: Chemical shifts may vary slightly depending on solvent (

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are dry; increase Acid Chloride to 1.3 eq. |

| Starting Material Remains | Low Nucleophilicity | Add catalytic DMAP (0.1 eq) to activate the acyl chloride. |

| Black/Tar Formation | Oxidation of Aniline | Purge solvents thoroughly with |

| Product is Oily | Residual Solvent/Impurities | Triturate with cold Hexane or Pentane to induce crystallization. |

References

-

BenchChem. (2025).[4][5] Synthesis of N-ethyl-2-oxo-2-phenylacetamide (General Amide Coupling Protocol). Retrieved from

-

Organic Syntheses. (2010). Palladium-Catalyzed Carbonylation: General Procedure for Acid Chloride Coupling. Org. Synth. 2010, 87, 199. Retrieved from

-

National Institutes of Health (PMC). (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines. Retrieved from

-

MDPI. (2021). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives. Retrieved from

-

Royal Society of Chemistry. (2017). General Procedure for 2-iodoaniline Synthesis and Functionalization. Retrieved from

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Efficiency Microwave-Assisted Synthesis of Phenoxyacetamide Derivatives

Executive Summary

Phenoxyacetamide derivatives represent a critical pharmacophore in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and enzyme-inhibitory (e.g., MAO-A/B) profiles. Conventional synthesis via Williamson etherification or direct amidation often suffers from prolonged reaction times (4–12 hours), harsh reflux conditions, and variable yields due to thermal gradients.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to <15 minutes while increasing yields by 15–30%. By leveraging dielectric heating, this method ensures homogeneous energy distribution, minimizes solvent usage, and allows for precise control over reaction kinetics.

Mechanistic Principles & Rational Design

The Dielectric Heating Advantage

Unlike conventional heating, which relies on conductive heat transfer from the vessel wall (creating thermal gradients), microwave irradiation heats the reaction mixture volumetrically.[1][2] This is achieved through two primary mechanisms:[1][3][4]

-

Dipolar Polarization: Polar solvent/reagent molecules align with the oscillating electric field.[2][4][5] As the field alternates (2.45 GHz), molecular rotation generates internal friction and heat.

-

Ionic Conduction: Dissolved ions (e.g., phenoxide, carbonate) oscillate under the influence of the field, colliding with neighboring molecules to generate heat.

In the synthesis of phenoxyacetamides, the rate-determining step—typically the nucleophilic attack of the phenoxide ion on the

Mechanistic Pathway

The synthesis follows a nucleophilic substitution (

Figure 1: Mechanistic flow of microwave-enhanced nucleophilic substitution. The microwave field stabilizes the dipolar transition state and accelerates the ionic conduction of the phenoxide species.

Experimental Protocols

Materials & Equipment

-

Reactor: Single-mode or Multi-mode Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave).

-

Vessels: 10 mL or 30 mL pressure-sealed borosilicate glass vials with Teflon/silicone septa.

-

Reagents: Substituted Phenol (1.0 equiv), 2-Chloro-N-substituted acetamide (1.0 equiv), Anhydrous Potassium Carbonate (

, 2.0 equiv), Potassium Iodide (KI, 0.1 equiv - catalyst). -

Solvent: Acetone (for lower temp/pressure) or DMF (for higher temp solubility). Recommendation: Acetone is greener and easier to remove.

Protocol A: General One-Pot Synthesis (Acetone/K2CO3)

This protocol is optimized for phenols with electron-withdrawing or neutral groups.

-

Preparation: In a 10 mL microwave vial, charge substituted phenol (1.0 mmol), 2-chloro-N-phenylacetamide (1.0 mmol), and anhydrous

(2.0 mmol). -

Catalysis: Add a catalytic amount of KI (0.1 mmol) to facilitate the Finkelstein-like exchange (in situ generation of more reactive iodo-species).

-

Solvation: Add 3–5 mL of Acetone. Add a magnetic stir bar. Cap the vial securely.

-

Irradiation: Program the microwave reactor with the following parameters:

-

Temperature: 60°C (Dynamic mode)

-

Hold Time: 5–10 minutes

-

Pressure Limit: 200 psi (Safety Cutoff)

-

Power: Max 200W (High absorption)

-

Stirring: High

-

-

Work-up:

-

Cool the vial to room temperature (using compressed air cooling feature).

-

Pour the reaction mixture into 50 mL of crushed ice/water.

-

Stir vigorously; the solid product will precipitate.

-

Filter the solid, wash with cold water (3 x 10 mL) to remove inorganic salts.

-

Recrystallize from Ethanol/Water (ratio dependent on derivative).

-

Protocol B: High-Temperature Method (DMF)

For sterically hindered phenols or those with electron-donating groups requiring higher activation energy.

-

Preparation: Combine reagents as above in a 10 mL vial.

-

Solvation: Use Dimethylformamide (DMF) (2 mL). Note: DMF absorbs microwaves very efficiently.

-

Irradiation:

-

Temperature: 120°C

-

Hold Time: 2–4 minutes

-

-

Work-up: Pour into ice water. If oil forms, extract with Ethyl Acetate, dry over

, and evaporate.

Optimization Logic & Workflow

Successful synthesis requires balancing solvent polarity (for MW absorption) with solubility and vapor pressure. Use the following decision tree to select the optimal conditions.

Figure 2: Decision matrix for solvent selection and process optimization based on reagent solubility and reaction progress.

Data Analysis: Conventional vs. Microwave[1][6][7][8][9][10]

The following data summarizes the efficiency gains observed when synthesizing 2-(4-chlorophenoxy)-N-phenylacetamide .

| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Closed Vessel) | Improvement Factor |

| Reaction Temperature | 56°C (Acetone Reflux) | 60–80°C (Superheated Acetone) | +1.4x Temp |

| Reaction Time | 6 – 8 Hours | 8 – 12 Minutes | ~40x Faster |

| Yield (%) | 65 – 72% | 88 – 94% | +20% Yield |

| Solvent Volume | 25 – 50 mL | 2 – 4 mL | 10x Less Waste |

| Purity (Crude) | Requires Column Chrom. | Recrystallization Sufficient | Cleaner Profile |

Key Insight: The yield improvement in MW synthesis is attributed to the suppression of side reactions (e.g., Claisen condensation of the acetamide) due to the significantly shorter exposure to basic conditions at high temperatures.

Troubleshooting & Safety

Critical Safety: Vessel Pressure

-

Risk: Acetone has a low boiling point (56°C). Heating to 80°C in a sealed vessel generates significant pressure.

-

Mitigation: Always use a reactor with an active pressure sensor. Set a safety cutoff at 250 psi (17 bar). Do not fill vessels more than 50% volume.

Troubleshooting Guide

-

Problem: Low conversion of Phenol.

-

Solution: Ensure

is anhydrous (grind before use). Water dampens the dielectric heating efficiency of acetone and solvates the nucleophile, reducing reactivity.

-

-

Problem: Charring or dark impurities.

-

Solution: Reduce temperature by 10°C. "Hot spots" can occur if stirring is inefficient. Ensure the stir bar is spinning rapidly to distribute heat.

-

References

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

-

Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020).[6] Microwave Assisted Synthesis of Some Traditional Reactions: Green Chemistry Approach. Asian Journal of Research in Chemistry, 13(4), 279-285. [Link]

-

Sayed, M. M., et al. (2023).[7] In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells. Pharmaceuticals, 16(11), 1524.[7] [Link][7]

-

Desai, N. C., et al. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues as Monoamine Oxidase Inhibitors. Molecules, 19(11). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 5. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 6. ajrconline.org [ajrconline.org]

- 7. jetir.org [jetir.org]

Preparation of Radiolabeled Phenylacetamide Derivatives for Imaging: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phenylacetamide Scaffolds in Molecular Imaging

The phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its versatility allows for substitutions on the phenyl ring and the acetamide nitrogen, enabling the fine-tuning of pharmacological properties. In the realm of molecular imaging, particularly Positron Emission Tomography (PET), radiolabeled phenylacetamide derivatives are emerging as powerful probes for visualizing and quantifying a variety of biological targets in vivo. These targets include enzymes, receptors, and transporters implicated in neurological disorders, cancer, and inflammation. The ability to non-invasively study the distribution and density of these targets provides invaluable insights for drug development, disease diagnosis, and monitoring therapeutic response.

This application note provides a comprehensive guide to the preparation of radiolabeled phenylacetamide derivatives for PET imaging. We will delve into the strategic considerations for precursor design, detailed protocols for radiolabeling with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), and the essential quality control procedures required for ensuring the safety and efficacy of the final radiotracer for preclinical and clinical research.

Precursor Design and Synthesis: The Foundation of Successful Radiochemistry

The success of any radiolabeling endeavor hinges on the thoughtful design and synthesis of a suitable precursor molecule. The precursor must contain a reactive site for the incorporation of the radioisotope and a leaving group that can be readily displaced under the demanding conditions of radiochemistry – namely, short reaction times, low reactant concentrations, and high temperatures.

For phenylacetamide derivatives, the labeling strategy typically focuses on two key positions: the phenyl ring or a substituent on the acetamide nitrogen.

Strategies for Radiolabeling Phenylacetamide Derivatives

| Labeling Position | Radioisotope | Common Labeling Reaction | Precursor Functional Group | Leaving Group |

| Phenyl Ring | [¹⁸F]Fluorine | Nucleophilic Aromatic Substitution | Nitro (-NO₂) or Trimethylammonium (-N(CH₃)₃⁺) | -NO₂ or -N(CH₃)₃⁺ |

| Phenyl Ring | [¹¹C]Carbon | [¹¹C]CO₂ Carboxylation | Arylboronic ester (e.g., BPin) | -BPin |

| N-alkyl substituent | [¹¹C]Carbon | [¹¹C]Methylation | Desmethyl amine (-NH) | -H |

| O-alkyl substituent | [¹¹C]Carbon | [¹¹C]Methylation | Phenol (-OH) | -H |

Causality in Precursor Design: The choice of labeling position and radioisotope is dictated by several factors:

-

Metabolic Stability: The radiolabel should be placed on a metabolically stable position of the molecule to prevent premature cleavage and subsequent misinterpretation of the imaging signal.

-

Pharmacological Impact: The introduction of the radioisotope and any associated structural modifications should not significantly alter the affinity and selectivity of the derivative for its biological target.

-

Synthetic Accessibility: The precursor synthesis should be efficient and scalable, providing sufficient material for multiple radiolabeling experiments.

A general synthetic route to a versatile phenylacetamide precursor for [¹⁸F]fluorination is outlined below. This involves the synthesis of a nitro-substituted phenylacetic acid, followed by amidation.

Protocol 1: Synthesis of a Nitro-Substituted Phenylacetamide Precursor for [¹⁸F]Fluorination

This protocol describes the synthesis of N-((tetrahydrofuran-2-yl)methyl)-2-(4-nitrophenyl)acetamide, a common type of precursor for nucleophilic aromatic substitution with [¹⁸F]fluoride.

Materials:

-

4-Nitrophenylacetic acid

-

(Tetrahydrofuran-2-yl)methanamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-nitrophenylacetic acid (1.0 eq) and (tetrahydrofuran-2-yl)methanamine (1.1 eq) in anhydrous DCM.

-

Coupling Agent Addition: Add DMAP (0.1 eq) to the solution. In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of DCM.

-

Reaction: Slowly add the DCC solution to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield the desired nitro-precursor.

Radiolabeling Methodologies: Incorporating the Positron Emitter

The short half-lives of PET isotopes ([¹¹C]: ~20.4 minutes; [¹⁸F]: ~109.8 minutes) necessitate rapid and efficient radiolabeling procedures.[1] Automated synthesis modules are commonly employed to ensure reproducibility, minimize radiation exposure to personnel, and comply with Good Manufacturing Practice (GMP) guidelines.[2][3]

[¹⁸F]Fluorination of Phenylacetamide Derivatives

Nucleophilic substitution with cyclotron-produced [¹⁸F]fluoride is the most common method for introducing Fluorine-18 into aromatic systems.[4] The process involves the activation of [¹⁸F]fluoride and its reaction with an electron-deficient aromatic ring.

Protocol 2: Automated [¹⁸F]Fluorination of a Phenylacetamide Precursor

This protocol outlines a general procedure for the automated synthesis of an [¹⁸F]fluorophenylacetamide derivative using a commercial synthesis module.

Materials:

-

Nitro-substituted phenylacetamide precursor (from Protocol 1)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Kryptofix 2.2.2 (K222)

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (MeCN) for azeotropic drying and HPLC mobile phase

-

Water for HPLC mobile phase

-

Semi-preparative C18 HPLC column

-

Sterile water for injection

-

Sterile ethanol

-

Sterile vent filter (0.22 µm)

-

Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

Procedure (Executed on an Automated Synthesizer):

-

[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge.

-

Elution and Drying: Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water. Remove the water via azeotropic distillation under a stream of nitrogen at elevated temperature (e.g., 110 °C). Repeat with anhydrous acetonitrile until the [¹⁸F]K/K222 complex is dry.

-

Radiolabeling Reaction: Add a solution of the nitro-precursor (typically 1-5 mg) in anhydrous DMSO to the reaction vessel. Heat the mixture at a high temperature (e.g., 120-160 °C) for a specified time (e.g., 10-15 minutes).

-

Quenching and Dilution: Cool the reaction vessel and quench the reaction by adding water or the HPLC mobile phase.

-

HPLC Purification: Inject the crude reaction mixture onto a semi-preparative C18 HPLC column. Elute with an appropriate mobile phase (e.g., acetonitrile/water gradient) to separate the [¹⁸F]fluorophenylacetamide from unreacted [¹⁸F]fluoride and other impurities. Collect the radioactive peak corresponding to the desired product.

-

Formulation: Dilute the collected HPLC fraction with sterile water for injection. Pass the diluted solution through a C18 Sep-Pak cartridge to trap the product. Wash the cartridge with sterile water to remove residual HPLC solvents. Elute the final product from the cartridge with a small volume of sterile ethanol and dilute with sterile saline to the desired final concentration and ethanol content (typically <10%).

-

Sterile Filtration: Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

[¹¹C]Carbonylation and [¹¹C]Methylation of Phenylacetamide Derivatives

Carbon-11 is typically produced as [¹¹C]CO₂ or [¹¹C]CH₄ in a cyclotron. [¹¹C]CO₂ can be used directly in carboxylation reactions, while [¹¹C]CH₄ is usually converted to more reactive synthons like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) for methylation reactions.[5]

Protocol 3: Automated [¹¹C]Methylation of a Phenylacetamide Precursor

This protocol describes the synthesis of an N-[¹¹C]methyl or O-[¹¹C]methyl phenylacetamide derivative.

Materials:

-

Desmethyl precursor (containing a free -NH or -OH group)

-

Anhydrous Dimethylformamide (DMF)

-

Sodium Hydride (NaH) or a suitable base

-

[¹¹C]Methyl Iodide ([¹¹C]CH₃I)

-

Semi-preparative C18 HPLC column and mobile phase

-

Sterile formulation solutions as in Protocol 2

Procedure (Executed on an Automated Synthesizer):

-

Precursor Preparation: In the reaction vessel, dissolve the desmethyl precursor (0.5-2 mg) in anhydrous DMF. Add a base such as NaH to deprotonate the amine or hydroxyl group.

-

[¹¹C]CH₃I Trapping: Bubble the gaseous [¹¹C]CH₃I, produced from [¹¹C]CH₄, through the reaction mixture at room temperature or slightly elevated temperature (e.g., 80 °C).

-

Methylation Reaction: Allow the reaction to proceed for a short period (e.g., 3-5 minutes).

-

Quenching and Purification: Quench the reaction with water or HPLC mobile phase and inject the mixture onto the semi-preparative HPLC system for purification as described in Protocol 2.

-

Formulation: Formulate the collected product fraction as described in Protocol 2.

Quality Control: Ensuring a Validatable Radiotracer

Rigorous quality control (QC) is paramount to ensure the safety, purity, and identity of the final radiolabeled phenylacetamide derivative before administration. Key QC tests are summarized in the table below.

| Quality Control Test | Acceptance Criteria (Typical) | Method |

| Visual Inspection | Clear, colorless solution, free of particulate matter | Visual examination |

| pH | 4.5 - 7.5 | pH paper or pH meter |

| Radionuclidic Identity | Half-life of the radioisotope is consistent with the expected value ([¹⁸F] ~ 110 min, [¹¹C] ~ 20 min) | Dose calibrator, gamma spectrometer |

| Radiochemical Purity | ≥ 95% of the total radioactivity is in the form of the desired product | Analytical HPLC, Thin Layer Chromatography (TLC) |

| Radiochemical Identity | Retention time of the radioactive product matches that of a non-radioactive standard | Co-injection on analytical HPLC |

| Specific Activity | High specific activity to minimize pharmacological effects (typically > 37 GBq/µmol or 1 Ci/µmol at the time of injection) | Calculated from the radioactivity and the mass of the product determined by HPLC with a UV detector |

| Residual Solvents | Within acceptable limits (e.g., Ethanol < 10%, Acetonitrile < 410 ppm) | Gas Chromatography (GC) |

| Bacterial Endotoxins | < 175 EU/V (where V is the maximum recommended dose in mL) | Limulus Amebocyte Lysate (LAL) test |

| Sterility | No microbial growth | Incubation in culture media (retrospective test) |

Self-Validating Systems: The combination of these QC tests forms a self-validating system. For instance, a matching retention time in the radiochemical identity test confirms the structure, while high radiochemical purity ensures that the observed biological signal is from the intended tracer. High specific activity guarantees that the injected mass is too low to elicit a pharmacological response, ensuring the tracer principle is maintained.

Data Presentation: A Comparative Overview

The following table presents typical, albeit hypothetical, results for the radiosynthesis of a model phenylacetamide derivative via the described methods. Actual results will vary depending on the specific precursor, reaction conditions, and synthesizer used.

| Parameter | [¹⁸F]Fluorophenylacetamide | [¹¹C]Methylphenylacetamide |

| Radiochemical Yield (decay-corrected) | 25-40% | 30-50% |

| Total Synthesis Time | 40-60 minutes | 25-35 minutes |

| Radiochemical Purity | > 98% | > 98% |

| Specific Activity (at end of synthesis) | > 74 GBq/µmol (2 Ci/µmol) | > 111 GBq/µmol (3 Ci/µmol) |

Conclusion

The preparation of radiolabeled phenylacetamide derivatives for PET imaging is a multi-step process that demands careful consideration of precursor design, optimization of radiolabeling conditions, and stringent quality control. The protocols and guidelines presented in this application note provide a robust framework for researchers and scientists to develop novel phenylacetamide-based radiotracers. The use of automated synthesis modules is highly recommended to ensure the consistent and safe production of these valuable molecular imaging agents. By following these principles, the scientific community can continue to leverage the phenylacetamide scaffold to create innovative tools for advancing our understanding of biology and medicine.

References

-

Radiosynthesis of [11C]LY2795050 for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation. (n.d.). PubMed Central. Retrieved February 22, 2026, from [Link]

-

Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. (2016, October 10). PubMed Central. Retrieved February 22, 2026, from [Link]

-

Automated synthesis of PET tracers. (2024, October 1). Forschungszentrum Jülich. Retrieved February 22, 2026, from [Link]

-

Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT (2A) agonist PET tracers. (2011, April 15). PubMed. Retrieved February 22, 2026, from [Link]

-

Automated Synthesis Modules for PET Radiochemistry. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. (2021, July 21). ResearchGate. Retrieved February 22, 2026, from [Link]

-

State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Fully automated synthesis and initial PET evaluation of [11C]PBR28. (2009, October 1). National Institutes of Health. Retrieved February 22, 2026, from [Link]

-

Automated Synthesis Method to Produce the PET Tracer [68Ga]Ga-FAPI-46 for Clinical Applications: Development, Optimization and Validation. (2023, August 30). Preprints.org. Retrieved February 22, 2026, from [Link]

-

State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. (2023, October 12). PubMed Central. Retrieved February 22, 2026, from [Link]

-

Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. (n.d.). International Atomic Energy Agency. Retrieved February 22, 2026, from [Link]

-

Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

-

Automated microfluidic-based production of PET radioligands for clinical and preclinical use. (2024, September 2). DiVA. Retrieved February 22, 2026, from [Link]

-

Review of 18F-FDG Synthesis and Quality Control. (n.d.). PubMed Central. Retrieved February 22, 2026, from [Link]

-

Separation of 2-Hydroxy-N-methyl-N-phenylacetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 22, 2026, from [Link]

-

Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology. (n.d.). SciELO. Retrieved February 22, 2026, from [Link]

-

Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South Korea. (2021, September 27). OMICS International. Retrieved February 22, 2026, from [Link]

-

A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. (2025, November 5). MDPI. Retrieved February 22, 2026, from [Link]

-

Synthesis of Fluorine-18 for Advanced PET Imaging. (2024, July 24). Open MedScience. Retrieved February 22, 2026, from [Link]

-

HPLC of Peptides and Proteins. (n.d.). SpringerLink. Retrieved February 22, 2026, from [Link]

-

18F-FDG PET/CT IN ONCOLOGY. (n.d.). Richtlijnendatabase. Retrieved February 22, 2026, from [Link]

-

Optimal clinical protocols for total-body 18F-FDG PET/CT examination under different activity administration plans. (2023, February 18). PubMed Central. Retrieved February 22, 2026, from [Link]

-

Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 22, 2026, from [Link]

-

Can FITC-labeled peptides be purified other than HPLC? (2023, June 1). ResearchGate. Retrieved February 22, 2026, from [Link]

Sources

- 1. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 2. Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. openmedscience.com [openmedscience.com]

- 5. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging [mdpi.com]

Application Note: Strategic Solvent Selection for N-(2-iodophenyl)-2-phenoxyacetamide

Executive Summary

N-(2-iodophenyl)-2-phenoxyacetamide (N-IPPA) is a critical intermediate in the synthesis of dibenz[b,f][1,4]oxazepine scaffolds and related heterocyclic pharmacophores.[1] Its utility relies heavily on the efficient execution of intramolecular C-N or C-O bond formation, typically mediated by transition metal catalysis (Palladium or Copper). However, the molecule’s physicochemical profile—characterized by high lipophilicity (LogP > 3.[2]0) and rigid aromatic stacking—presents significant solubility challenges that can hamper reaction kinetics and purification yields.[1][2]

This guide provides a rational, data-driven framework for solvent selection. It moves beyond trial-and-error, offering a mechanistic understanding of N-IPPA solvation thermodynamics to optimize workflows from initial synthesis to final crystallization.[1][2]

Physicochemical Profiling & Solubility Prediction[2][3][4]

To select the correct solvent, one must first understand the solute. N-IPPA possesses three distinct structural domains that dictate its interaction with solvents:

-

The Aryl Iodide Moiety: Highly lipophilic and polarizable.[1][2] The large iodine atom enhances London dispersion forces, favoring non-polar or chlorinated solvents.[2]

-

The Amide Linker: A site for Hydrogen Bond (HB) donation (N-H) and acceptance (C=O).[1][2] This necessitates solvents capable of disrupting intermolecular amide stacking (e.g., DMSO, DMF).[2]

-

The Phenoxy Group: Adds aromatic bulk and ether functionality, further driving lipophilicity while offering weak HB acceptance.[1][2]

Table 1: Predicted Physicochemical Properties

| Property | Value (Approx.) | Implication for Solvent Selection |

| Molecular Weight | ~353.16 g/mol | Moderate size; kinetics limited by diffusion in viscous solvents.[1][2] |

| LogP (Octanol/Water) | 3.2 – 4.2 | Poor water solubility. Requires organic modifiers or surfactants for aqueous assays.[1][2] |

| Topological PSA | ~38 Ų | Permeable, but prone to aggregation in polar protic solvents.[1][2] |

| H-Bond Donors | 1 (Amide NH) | Potential for dimerization in non-polar solvents.[1][2] |

| H-Bond Acceptors | 2 (Amide O, Ether O) | Good solubility in H-bond donor solvents (Alcohols) if lipophilicity is overcome.[1] |

Solvent Selection by Application

The "best" solvent is context-dependent. A solvent ideal for storage may be detrimental to a palladium-catalyzed reaction.[1][2]

A. For Synthesis (Amide Coupling)[1][2][5][6]

-

Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2][3]

-

Rationale: The precursor reaction (2-iodoaniline + phenoxyacetyl chloride) is exothermic.[1] DCM provides excellent solubility for the lipophilic reactants and its low boiling point (40°C) allows for easy removal and heat management.[1]

-

Protocol Note: Ensure anhydrous conditions; water competes for the acyl chloride, reducing yield.[2]

B. For Intramolecular Cyclization (The Critical Step)[1][2]

-

Recommended: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl Sulfoxide) .[1]

-

Rationale:

-

Temperature: Cyclization (e.g., Ullmann or Buchwald-Hartwig) often requires temperatures >100°C. DCM and THF will boil off.[1][2]

-

Catalyst Solubility: Metal-ligand complexes (e.g., Pd(OAc)₂/PPh₃) require polar aprotic environments to remain active and prevent aggregation ("blacking out").[1][2]

-

Base Solubility: Inorganic bases (K₂CO₃, Cs₂CO₃) used in these reactions are insoluble in non-polar solvents but have partial solubility/activity in wet DMF/DMSO.[1][2]

-

-

Warning: Avoid protic solvents (Ethanol/Methanol) as they can quench active catalyst species or participate in side reactions (transesterification).[1][2]

C. For Purification & Crystallization[6]

-

Rationale: N-IPPA is moderately soluble in Ethyl Acetate but insoluble in Hexane.[1][2] This polarity gap allows for controlled precipitation or silica gel chromatography.[1][2]

-

Recrystallization: Hot Ethanol is a viable alternative.[1][2] The compound dissolves at reflux (78°C) but crystallizes upon cooling due to the temperature dependence of solubility in protic solvents.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Golden Standard)

Use this protocol to generate precise solubility data for your specific batch/polymorph.[1]

Materials:

-

N-IPPA (Solid, >98% purity)

-

Analytical Balance (0.01 mg precision)

-

Scintillation Vials (20 mL) with PTFE-lined caps

-

Thermomixer or Shaking Water Bath